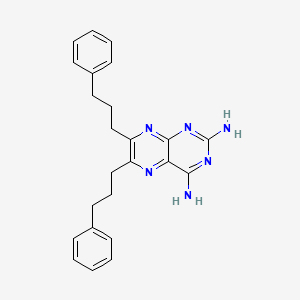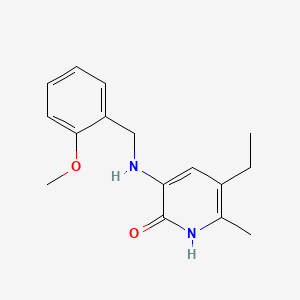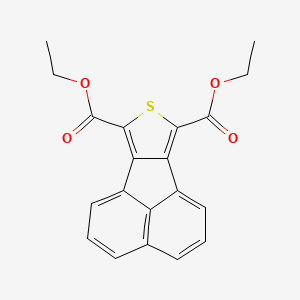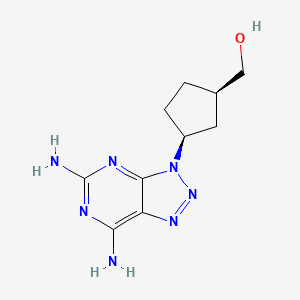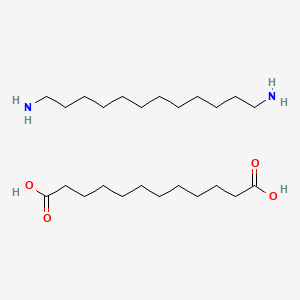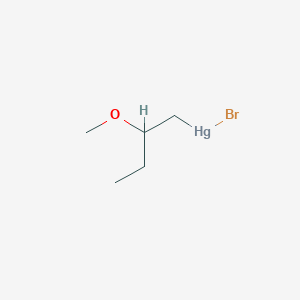
Bromo(2-methoxybutyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo(2-methoxybutyl)mercury is an organomercury compound characterized by the presence of a bromine atom, a methoxy group, and a butyl chain attached to a mercury atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(2-methoxybutyl)mercury typically involves the reaction of 2-methoxybutyl bromide with a mercury salt, such as mercuric chloride (HgCl2). The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
2-Methoxybutyl bromide+HgCl2→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
化学反应分析
Types of Reactions: Bromo(2-methoxybutyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc (Zn) in acidic conditions.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products:
Oxidation: Mercury(II) oxide (HgO) or other mercury(II) salts.
Reduction: Elemental mercury (Hg).
Substitution: Corresponding substituted mercury compounds, such as hydroxylmercury or aminomercury derivatives.
科学研究应用
Bromo(2-methoxybutyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bromo(2-methoxybutyl)mercury involves its interaction with biological molecules, particularly thiol groups in proteins and enzymes. The compound can bind to these groups, disrupting normal cellular functions and leading to toxic effects. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
相似化合物的比较
Methylmercury (MeHg): Another organomercury compound with a methyl group instead of a methoxybutyl group.
Ethylmercury (EtHg): Similar to methylmercury but with an ethyl group.
Phenylmercury (PhHg): Contains a phenyl group attached to mercury.
Comparison: Bromo(2-methoxybutyl)mercury is unique due to its specific functional groups, which confer different chemical reactivity and biological interactions compared to other organomercury compounds. Its methoxybutyl group provides distinct steric and electronic properties, influencing its behavior in chemical reactions and biological systems.
属性
CAS 编号 |
7256-22-6 |
|---|---|
分子式 |
C5H11BrHgO |
分子量 |
367.64 g/mol |
IUPAC 名称 |
bromo(2-methoxybutyl)mercury |
InChI |
InChI=1S/C5H11O.BrH.Hg/c1-4-5(2)6-3;;/h5H,2,4H2,1,3H3;1H;/q;;+1/p-1 |
InChI 键 |
HWSIKRZQPBHPBO-UHFFFAOYSA-M |
规范 SMILES |
CCC(C[Hg]Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


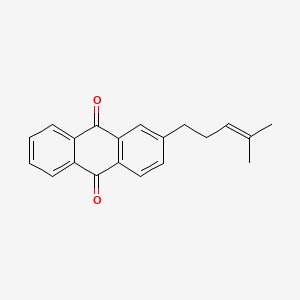
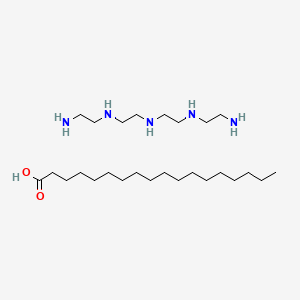
![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)

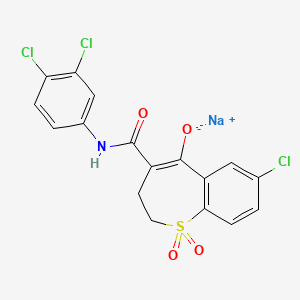
![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)
